molecular formula C11H15Cl2N3 B6274029 2-Phenylhistamine Dihydrochloride CAS No. 51721-62-1

2-Phenylhistamine Dihydrochloride

Cat. No.: B6274029
CAS No.: 51721-62-1
M. Wt: 260.16 g/mol
InChI Key: SWIORGCKHSIQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Phenylhistamine Dihydrochloride is a histamine analog, and its primary targets are histamine receptors, specifically the H1 receptor . Histamine receptors are G-protein coupled receptors that mediate the effects of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, nutrition, and cell growth and differentiation .

Mode of Action

This compound interacts with its targets, the histamine receptors, by binding to them. This binding can trigger a series of downstream effects. For instance, histamine binding to H1 receptors can lead to local vasodilation and increased permeability

Biochemical Pathways

Histamine metabolism is a complex network that connects many metabolic processes important for homeostasis, including nitrogen and energy metabolism . When this compound binds to histamine receptors, it can affect these pathways and their downstream effects.

Pharmacokinetics

Most antihistamines are reasonably well absorbed with peak plasma concentrations usually being reached between 2–3 h after dosing . The impact of these properties on the bioavailability of this compound is currently unknown and warrants further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of histamine, given its role as a histamine analog. Histamine has been shown to induce microglia activation and dopaminergic neuronal toxicity via H1 receptor activation . It can also confer resistance to immunotherapy in cancer patients via activation of the macrophage histamine receptor H1 . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals . .

Chemical Reactions Analysis

2-Phenylhistamine Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NaNO2, HCl, and other mild reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-amino-3-(N-substitutes carboxamido)-4 and 5-tetramethylene thiophenes with NaNO2 in the presence of HCl yields triazine-4-ones .

Comparison with Similar Compounds

2-Phenylhistamine Dihydrochloride can be compared with other histamine derivatives, such as cetirizine and levocetirizine. While cetirizine is a selective H1 antagonist used for allergic rhinitis and chronic urticaria , levocetirizine is an H1-receptor antagonist used to treat allergic symptoms . Betahistine, another similar compound, acts as a histamine H1-receptor agonist and is used for treating symptoms associated with Ménière’s disease

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and interactions with histamine receptors make it a valuable tool in the study of histamine-mediated processes and the development of therapeutic agents.

Properties

CAS No.

51721-62-1

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

2-(2-phenyl-1H-imidazol-5-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H

InChI Key

SWIORGCKHSIQHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CCN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.